5-Bromo-6-chloropyrimidine-2,4-diamine

概要

説明

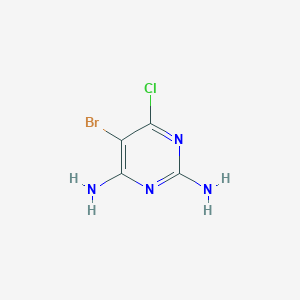

5-Bromo-6-chloropyrimidine-2,4-diamine: is a heterocyclic organic compound with the molecular formula C4H3BrClN4 It is a derivative of pyrimidine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropyrimidine-2,4-diamine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4-diaminopyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 6 of the pyrimidine ring undergo nucleophilic substitution under varying conditions.

Key Reactions:

-

Bromine Substitution :

The bromine atom is more reactive than chlorine in nucleophilic aromatic substitution due to its lower bond dissociation energy. For example, in Suzuki-Miyaura cross-coupling reactions, bromine is selectively replaced by aryl groups using palladium catalysts. A study on 2,4-diamino-5-bromo-6-substituted pyrimidines demonstrated that bromine could be substituted with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in ethanol/toluene/H₂O solvent systems . -

Chlorine Substitution :

The chlorine atom at position 6 requires harsher conditions for substitution. In one protocol, chlorine was replaced by alkoxy groups via reaction with sodium alkoxides in dry DMSO or THF at elevated temperatures .

Buchwald-Hartwig Amination:

While not directly reported for this compound, analogous pyrimidines undergo amination with primary/secondary amines using Pd catalysts (e.g., Pd(dbpf)Cl₂) and ligands like Xantphos .

Iodination:

Iodination of the bromine position using N-iodosuccinimide (NIS) in dry acetonitrile has been reported for related compounds (e.g., conversion of 2,4-diamino-5-bromo-6-substituted pyrimidines to 5-iodo derivatives) .

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromo-6-substituted pyrimidine | NIS, dry CH₃CN, rt, 1 h | 5-Iodo-6-substituted pyrimidine | 96–98% |

Functionalization of Amino Groups

The 2,4-diamine groups can undergo condensation or alkylation:

-

Schiff Base Formation :

Reaction with aldehydes (e.g., formaldehyde) generates imine intermediates, which can cyclize under thermal conditions . -

Acylation :

Treatment with acyl chlorides (e.g., acryloyl chloride) under basic conditions produces N-acylated derivatives, as seen in the synthesis of kinase inhibitors .

Stability and Reactivity Considerations

-

Radical Pathways :

Under visible light, brominated pyrimidines may generate bromine radicals via homolytic clea

科学的研究の応用

Pharmaceutical Applications

5-Bromo-6-chloropyrimidine-2,4-diamine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably:

- Minoxidil : This compound is synthesized using this compound as an intermediate. Minoxidil is widely recognized for its efficacy in treating hair loss and promoting hair growth, making it a significant product in dermatology and cosmetic applications .

- Pulmonary Hypertension Treatments : The compound is involved in the synthesis of drugs aimed at treating pulmonary hypertension. For instance, it plays a role in the preparation of Marxitemtan, an ETAR antagonist developed by Actelion Pharmaceuticals Ltd .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound | Application | Notes |

|---|---|---|

| Minoxidil | Hair loss treatment | Promotes hair growth |

| Marxitemtan | Pulmonary hypertension | ETAR antagonist |

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the production of various pesticides and herbicides. Its unique chemical structure allows for modifications that enhance the effectiveness of crop protection products .

Table 2: Agrochemical Products Utilizing this compound

| Product | Type | Application |

|---|---|---|

| Pesticides | Insecticides | Protects crops from insect damage |

| Herbicides | Weed control | Eliminates unwanted plant species |

Chemical Research Applications

The compound has been extensively used as a building block in chemical research due to its reactivity and structural properties. Researchers employ it to synthesize new derivatives with potential therapeutic effects or novel chemical properties.

Case Study: Synthesis of Derivatives

A study published in MDPI highlights the use of this compound as a starting material for developing various derivatives through reactions such as Suzuki coupling . This illustrates its importance in advancing chemical synthesis methodologies.

Laboratory Research Applications

In laboratory settings, this compound is often used for experimental purposes. Its role includes:

- Studying Chemical Reactions : The compound's reactivity allows researchers to explore various chemical transformations.

- Developing New Compounds : It serves as a precursor for synthesizing new compounds with desired properties for further investigation.

作用機序

The mechanism of action of 5-Bromo-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

類似化合物との比較

- 5-Bromo-2,4-dichloropyrimidine

- 6-Chloro-2,4-diaminopyrimidine

- 5-Bromo-2-chloropyrimidine

Comparison: 5-Bromo-6-chloropyrimidine-2,4-diamine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which allows for a diverse range of chemical modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and has shown enhanced biological activity in certain studies .

生物活性

5-Bromo-6-chloropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its structure on activity against various pathogens.

Chemical Structure and Properties

This compound is a halogenated pyrimidine derivative. The presence of both bromine and chlorine atoms on the pyrimidine ring enhances its chemical reactivity and biological activity. Its molecular formula is .

Synthesis

The synthesis of 5-bromo-6-chloropyrimidine derivatives typically involves several steps, including the alkylation of 2,4-diaminopyrimidine followed by halogenation. The reaction conditions often utilize palladium-catalyzed cross-coupling techniques to introduce various substituents at the 5-position of the pyrimidine ring .

Antiviral Activity

Research indicates that this compound exhibits moderate antiviral activity , particularly against retroviruses. In vitro studies have shown that derivatives with halogen substitutions can inhibit HIV replication effectively. For instance, compounds similar to 5-bromo-6-chloropyrimidine demonstrated EC50 values ranging from 0.0023 to 0.0110 μmol/mL against HIV, comparable to established antiviral drugs like adefovir and tenofovir .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In a study examining various derivatives, it was found that certain compounds exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus saprophyticus. However, the overall inhibitory effects were limited, with only a few isolates showing sensitivity .

Antitubercular Activity

Recent investigations into the antitubercular potential of pyrimidine derivatives have highlighted that some compounds with a similar core structure to 5-bromo-6-chloropyrimidine can inhibit Mycobacterium tuberculosis (Mtb). For example, derivatives with specific side chains showed MIC values as low as 6.25 μg/mL against Mtb while maintaining selectivity towards mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

- Halogen Substituents : The presence of halogens (bromine and chlorine) enhances lipophilicity and may improve binding affinity to viral enzymes.

- Pyrimidine Core : The diaminopyrimidine structure is crucial for interaction with biological targets such as enzymes involved in nucleic acid synthesis.

Case Studies

- HIV Inhibition : A study demonstrated that halogenated pyrimidines could inhibit HIV replication in cell cultures effectively. The 5-bromo derivative showed an EC50 value suggesting potent antiviral activity while exhibiting low cytotoxicity .

- Antimicrobial Screening : In an antimicrobial assay, only a small fraction of tested bacterial strains were susceptible to the compound, indicating selective efficacy and potential for further optimization .

特性

IUPAC Name |

5-bromo-6-chloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REENKIULWYZNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291020 | |

| Record name | 5-bromo-6-chloropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-68-7 | |

| Record name | NSC72464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-6-chloropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。